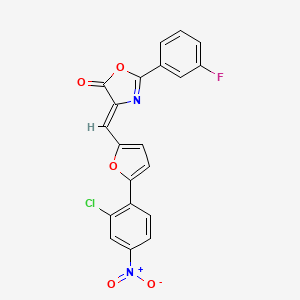![molecular formula C9H14ClNO B6252963 {4-[(methylamino)methyl]phenyl}methanol hydrochloride CAS No. 194594-98-4](/img/no-structure.png)
{4-[(methylamino)methyl]phenyl}methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Methylamino)methyl]phenylmethanol hydrochloride (MAMPMHCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is highly soluble in water. MAMPMHCl has been used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes. We will also discuss the advantages and limitations of using MAMPMHCl for laboratory experiments, as well as potential future directions for research.
Aplicaciones Científicas De Investigación
{4-[(methylamino)methyl]phenyl}methanol hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 4-methoxybenzyl alcohol and 4-methoxybenzaldehyde. This compound has also been used in the study of biochemical and physiological processes, such as the metabolism of drugs and the action of enzymes. In addition, this compound has been used in the synthesis of pharmaceuticals, such as anti-inflammatory compounds and anticonvulsants.
Mecanismo De Acción
{4-[(methylamino)methyl]phenyl}methanol hydrochloride functions as a reversible inhibitor of the enzyme monoamine oxidase. Monoamine oxidase is responsible for the breakdown of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. By blocking the action of monoamine oxidase, this compound can increase the levels of these neurotransmitters in the brain. This can have a variety of effects, depending on the neurotransmitter involved. For example, increased levels of serotonin can lead to an antidepressant effect, while increased levels of norepinephrine can lead to increased alertness and energy.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its action as an inhibitor of monoamine oxidase, this compound has been shown to have anti-inflammatory, anti-nociceptive, and anti-seizure effects. It has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. In addition, this compound has been shown to have antithrombotic and anti-angiogenic effects, and may be useful in the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{4-[(methylamino)methyl]phenyl}methanol hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is its relatively low cost, which makes it a viable option for research. Additionally, this compound is highly soluble in water, making it easy to work with in experiments. However, this compound is also sensitive to light and air, and must be stored in a dark, airtight container. In addition, this compound can be toxic in high doses, and must be handled with care.
Direcciones Futuras
The potential future directions for research involving {4-[(methylamino)methyl]phenyl}methanol hydrochloride are numerous. One potential direction is the development of new pharmaceuticals based on this compound. Additionally, further research could be conducted into its mechanism of action, as well as its biochemical and physiological effects. Furthermore, research could be conducted into the use of this compound in the treatment of various diseases, such as neurodegenerative diseases, cardiovascular disease, and cancer. Finally, research could be conducted into the use of this compound in combination with other compounds, such as vitamins and minerals, to further increase its efficacy.
Métodos De Síntesis
{4-[(methylamino)methyl]phenyl}methanol hydrochloride can be synthesized from the reaction of 4-methoxyphenylacetic acid and methylamine hydrochloride. The reaction is carried out in the presence of pyridine, and yields a white solid that is soluble in water. The reaction can be further improved by the addition of a catalyst, such as palladium or platinum. The product can then be purified by recrystallization from a mixture of water and ethanol.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for '{4-[(methylamino)methyl]phenyl}methanol hydrochloride' involves the reaction of 4-(chloromethyl)benzyl alcohol with methylamine to form the intermediate, 4-[(methylamino)methyl]benzyl alcohol. This intermediate is then reacted with hydrochloric acid to yield the final product, {4-[(methylamino)methyl]phenyl}methanol hydrochloride.", "Starting Materials": [ "4-(chloromethyl)benzyl alcohol", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-(chloromethyl)benzyl alcohol is reacted with excess methylamine in the presence of a base catalyst, such as sodium hydroxide, at elevated temperatures to form 4-[(methylamino)methyl]benzyl alcohol.", "Step 2: The intermediate, 4-[(methylamino)methyl]benzyl alcohol, is then reacted with hydrochloric acid to yield the final product, {4-[(methylamino)methyl]phenyl}methanol hydrochloride." ] } | |
Número CAS |
194594-98-4 |
Fórmula molecular |
C9H14ClNO |
Peso molecular |
187.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



